Cas no 166546-19-6 (Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI))

Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) structure
166546-19-6 structure
Product Name:Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)
CAS-nummer:166546-19-6
MF:C29H31Cl2N7
MW:548.509343385696
CID:148651
PubChem ID:154802
Update Time:2025-04-19

Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)
    • N,N-bis(2-chloroethyl)-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
    • benzenamine, N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-
    • N,N-bis(2-chloroethyl)-4-[5-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazol-2'-yl]aniline
    • SCHEMBL6584192
    • DTXSID90168123
    • N,N-BIS(2-CHLOROETHYL)-4-(5-(4-METHYL-1-PIPERAZINYL)(2,5'-BI-1H-BENZIMIDAZOL-2'-YL)-BENZENAMINE
    • 166546-19-6
    • CCRIS 8391
    • N,N-Bis(2-chloroethyl)-4-(5-(4-methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)benzenamine
    • CHEMBL138595
    • UNII-GEK7MWA74O
    • GEK7MWA74O
    • N,N-Bis(2-chloroethyl)-4-(6-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl)aniline
    • BENZENAMINE, N,N-BIS(2-CHLOROETHYL)-4-(5-(4-METHYL-1-PIPERAZINYL)(2,5'-BI-1H-BENZIMIDAZOL)-2'-YL)-
    • Inchi: 1S/C29H31Cl2N7/c1-36-14-16-38(17-15-36)23-7-9-25-27(19-23)35-29(33-25)21-4-8-24-26(18-21)34-28(32-24)20-2-5-22(6-3-20)37(12-10-30)13-11-31/h2-9,18-19H,10-17H2,1H3,(H,32,34)(H,33,35)
    • InChI-sleutel: BGUPMWNOAXIUCI-UHFFFAOYSA-N
    • LACHT: ClCCN(CCCl)C1C=CC(=CC=1)C1=NC2=CC=C(C=C2N1)C1=NC2=CC=C(C=C2N1)N1CCN(C)CC1

Berekende eigenschappen

  • Exacte massa: 547.20223
  • Monoisotopische massa: 547.202
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 8
  • Complexiteit: 738
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.6
  • Topologisch pooloppervlak: 67.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.342
  • Kookpunt: 799°C at 760 mmHg
  • Vlampunt: 437°C
  • Brekindex: 1.7
  • PSA: 67.08

Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited